molecular formula C12H19N3 B1318057 [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 954261-51-9

[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1318057
CAS No.: 954261-51-9
M. Wt: 205.3 g/mol
InChI Key: OCELIUHQIMCMKY-UHFFFAOYSA-N
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Description

[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine: is a chemical compound that features a piperidine ring and a pyridine ring connected by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Linking the Rings: The piperidine and pyridine rings are linked via a methanamine group through reductive amination or other suitable coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products:

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and halides.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.

    Biochemical Research: It is used in studies involving receptor binding and enzyme inhibition.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exerts its effects involves interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, leading to modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

  • [2-(3-Methyl-1-piperidinyl)methyl]benzonitrile
  • 2-(4-Methyl-benzyl)-piperidine hydrochloride

Comparison:

  • Structural Differences: While similar compounds may share the piperidine or pyridine ring, the presence of different substituents and linkages can significantly alter their chemical properties and biological activities.
  • Uniqueness: [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is unique due to its specific combination of piperidine and pyridine rings linked by a methanamine group, which imparts distinct reactivity and potential applications.

Properties

IUPAC Name

[2-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-4-3-7-15(9-10)12-11(8-13)5-2-6-14-12/h2,5-6,10H,3-4,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELIUHQIMCMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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